
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenylbutanamide, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor. The AMPA receptor is a type of glutamate receptor that plays a crucial role in the regulation of synaptic plasticity, learning, and memory. DMQX has been widely used in scientific research to investigate the role of the AMPA receptor in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
Anticancer Applications
A study focused on the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, demonstrating moderate to high levels of antitumor activities against various cancer cell lines, such as A549, HeLa, MCF-7, and U2OS. The mechanism of action for a representative compound was found to arrest HeLa cells in S and G2 stages, accompanied by apoptosis (Yilin Fang et al., 2016).
Antifungal and Antimicrobial Agents
2-(2-oxo-morpholin-3-yl)-acetamide derivatives were identified as fungicidal agents against Candida species, showing broad antifungal activity against various fungi species, including molds and dermatophytes. These compounds exhibited promising in vitro activity and in vivo efficacy in a murine model of systemic Candida albicans infection, indicating their potential as broad-spectrum antifungal agents (D. Bardiot et al., 2015).
Neurokinin-1 Receptor Antagonists
Research on neurokinin-1 receptor antagonists led to the synthesis of a compound with high affinity and oral activity. This compound showed significant pre-clinical efficacy in tests relevant to clinical efficacy in emesis and depression, demonstrating the versatility of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenylbutanamide derivatives in the development of new therapeutic agents (Timothy Harrison et al., 2001).
Synthesis and Drug Development
The electrochemical synthesis methods were applied to create N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, providing insights into the development of dopamine-like agents for potential therapeutic applications (M. Kumari & D. K. Sharma, 2011).
Propiedades
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-4-20(17-8-6-5-7-9-17)23(27)24-13-12-19-14-18-11-10-15(2)16(3)21(18)25-22(19)26/h5-11,14,20H,4,12-13H2,1-3H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUNCGYQRVPRAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC2=CC3=C(C(=C(C=C3)C)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16814040 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

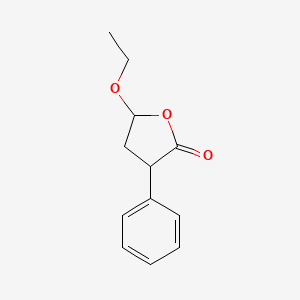
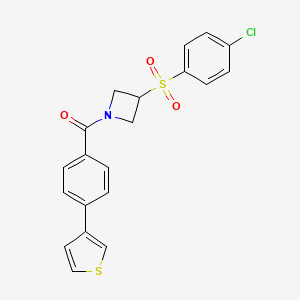
![Ethyl 2-{[6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B2782684.png)
![(1R,3R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2782686.png)

![4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholinehydrochloride](/img/no-structure.png)
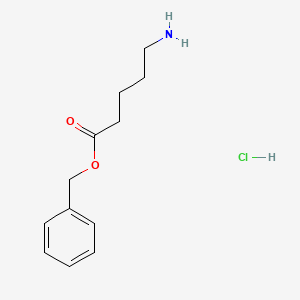
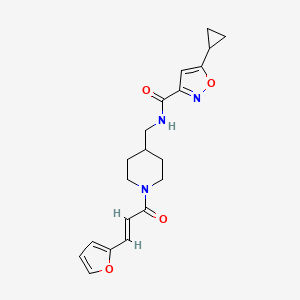
![3,5-dimethyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2782694.png)

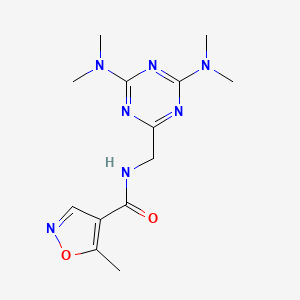
![(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2782701.png)
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2782702.png)
![2-Methyl-4-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2782703.png)